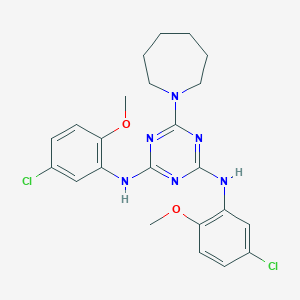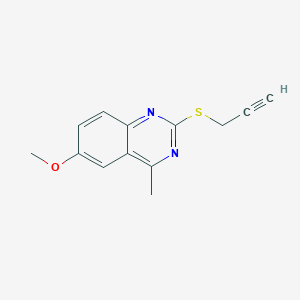
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This compound has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride involves the inhibition of acetylcholinesterase. By inhibiting this enzyme, the levels of acetylcholine in the nervous system are increased, leading to improved cognitive function, muscle contraction, and memory. This compound has also been found to have neuroprotective properties, which may be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the nervous system, leading to improved cognitive function, muscle contraction, and memory. This compound has also been found to have neuroprotective properties, which may be beneficial in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride in lab experiments include its potent inhibitory effect on acetylcholinesterase, its neuroprotective properties, and its potential use in the treatment of various neurological disorders. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase, which may have greater therapeutic potential. Another direction is the investigation of the neuroprotective properties of this compound, which may have implications for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride and its potential use in the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride involves the reaction of 1,1-diphenyl-3-buten-2-one with piperidine and hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride has been extensively studied for its potential use in the treatment of various neurological disorders. It has been found to be a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including muscle contraction, cognitive function, and memory.
Propriétés
Numéro CAS |
100482-64-2 |
|---|---|
Nom du produit |
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride |
Formule moléculaire |
C21H24ClNO |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
(E)-1,1-diphenyl-4-piperidin-1-ium-1-ylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C21H23NO.ClH/c23-20(14-17-22-15-8-3-9-16-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-14,17,21H,3,8-9,15-16H2;1H/b17-14+; |
Clé InChI |
PNPUAKIUYVZIOE-KLSJZZFUSA-N |
SMILES isomérique |
C1CC[NH+](CC1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Synonymes |
1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B216506.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B216508.png)
![N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide](/img/structure/B216510.png)
![N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B216511.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B216512.png)
![4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216514.png)
![4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216516.png)
![4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216517.png)
![4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216518.png)

![2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B216525.png)
![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)

